Resminostat

Catalog No.
S548415
CAS No.
864814-88-0
M.F
C16H19N3O4S
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resminostat

CAS Number

864814-88-0

Product Name

Resminostat

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N

SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

4SC201; 4SC-201; 4SC 201; RAS-2410; RAS2410; RAS 2410; Resminostat.

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO

Description

The exact mass of the compound Resminostat is 349.10963 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Resminostat, also known as 4SC-201, is a small molecule inhibitor that belongs to a class of drugs called Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA within the cell nucleus. Resminostat works by blocking the activity of HDACs, leading to increased acetylation of histones and altered gene expression patterns. This altered gene expression can have various effects on cancer cells, making Resminostat a potential therapeutic agent [].

  • Studies have shown that Resminostat can induce cell death (apoptosis) in various cancer cell lines, including those from leukemia, lymphoma, and solid tumors [, ].
  • Resminostat may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development [].
  • Additionally, research suggests that Resminostat can enhance the sensitivity of cancer cells to other cancer therapies, such as chemotherapy and radiation therapy [].

Resminostat, also known as 4SC-201 or RAS2410, is an orally bioavailable compound classified as a histone deacetylase inhibitor. It primarily targets class I, IIb, and IV histone deacetylases, with a significant specificity for HDAC6. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce hyperacetylation of histones and non-histone proteins, resulting in altered gene expression and inhibition of tumor growth .

Resminostat's anti-cancer activity is believed to be linked to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, Resminostat can cause an accumulation of acetylated histones, leading to changes in gene expression that may promote cell death in cancer cells [, ].

As Resminostat is still under investigation, comprehensive safety data is not publicly available. However, some clinical trials have reported side effects such as fatigue, nausea, and diarrhea []. More research is needed to fully understand the safety profile of Resminostat.

Please Note:

  • This analysis is for informational purposes only and does not constitute medical advice.
  • Due to the ongoing research phase of Resminostat, some information may be limited or unavailable.
  • Further research is necessary to fully understand the potential of Resminostat as a cancer treatment.

Resminostat functions by inhibiting the activity of histone deacetylases. The inhibition leads to the accumulation of acetylated histones, which disrupts chromatin remodeling and transcriptional regulation of tumor suppressor genes. This mechanism is crucial for inducing apoptosis in cancer cells . The chemical structure of resminostat includes a sulfonamide group linked to a benzene ring, contributing to its reactivity and biological activity .

The biological activity of resminostat is primarily characterized by its antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. In preclinical studies, resminostat demonstrated significant anti-tumor activity in models of cutaneous T-cell lymphoma and hepatocellular carcinoma, among others . The compound also enhances the immune response against tumors by increasing natural killer cell activity and improving antigen presentation .

Resminostat is primarily investigated for its applications in oncology. It has been evaluated in clinical trials for various malignancies, including:

  • Hepatocellular carcinoma: Received orphan drug designation from the FDA.
  • Cutaneous T-cell lymphoma: Demonstrated efficacy in phase II trials.
  • Hodgkin's lymphoma: Underwent evaluation for relapsed or refractory cases.
  • Colorectal carcinoma: Studied specifically in K-ras mutated cases .

Its potential extends beyond these indications as ongoing research explores its use in combination therapies with other anticancer agents.

Interaction studies have shown that resminostat can synergize with other therapies, enhancing their efficacy. For instance, when combined with sorafenib or irinotecan, resminostat exhibited additive anti-tumor effects in preclinical models. Additionally, pharmacokinetic studies indicate that resminostat maintains a dose-proportional pharmacokinetic profile with optimal pharmacodynamic activity observed at higher doses .

Resminostat shares similarities with other histone deacetylase inhibitors but stands out due to its unique selectivity and safety profile. Here are some comparable compounds:

Compound NameMechanismApproved IndicationsUnique Features
VorinostatHistone deacetylase inhibitorCutaneous T-cell lymphomaFirst HDAC inhibitor approved by FDA
RomidepsinHistone deacetylase inhibitorPeripheral T-cell lymphomaPotent against T-cell malignancies
PanobinostatHistone deacetylase inhibitorMultiple myelomaBroad-spectrum HDAC inhibition

Resminostat's specificity towards HDAC6 and its favorable safety profile make it a promising candidate for further development in cancer therapies .

Resminostat belongs to the hydroxamate class of histone deacetylase inhibitors [1] [2] [3]. This classification is based on its chemical structure, which features a hydroxamic acid functional group that serves as the zinc-binding moiety essential for histone deacetylase enzyme inhibition [4] [5] [6]. The hydroxamate class represents the most extensively studied and clinically validated category of histone deacetylase inhibitors, with multiple compounds from this class having received regulatory approval for cancer treatment [7] [8].

The hydroxamate functional group in resminostat chelates the zinc ion present in the catalytic domain of histone deacetylase enzymes through a bidentate coordination mechanism [9] [10]. This zinc-binding interaction is fundamental to the inhibitory mechanism, as the zinc ion is essential for the hydrolytic cleavage of acetyl groups from lysine residues on histone and non-histone proteins [11] [12]. The hydroxamic acid group coordinates with the zinc ion through both its hydroxyl oxygen and carbonyl oxygen atoms, forming a stable five-membered chelate ring that effectively displaces the water molecule normally involved in the deacetylation reaction [9] [13].

Structurally, resminostat adheres to the classic pharmacophore model for histone deacetylase inhibitors, consisting of three distinct components: a zinc-binding group (the hydroxamic acid), a linker region, and a surface recognition cap group [7] [11] [14]. The hydroxamic acid zinc-binding group is connected via an extended linker to an aromatic cap structure that interacts with amino acid residues at the entrance of the enzyme's active site channel [2] [3]. This tripartite structure allows resminostat to occupy the enzyme's active site tunnel, mimicking the natural acetyl-lysine substrate while maintaining stable coordination with the catalytic zinc ion [15] [13].

The hydroxamate classification carries specific implications for pharmacological properties. Hydroxamate-based histone deacetylase inhibitors typically exhibit high zinc-binding affinity, which contributes to their potent enzymatic inhibition but may also result in less selective interactions with other zinc-dependent enzymes [11] [8]. This class of inhibitors generally demonstrates broad-spectrum activity across multiple histone deacetylase isoforms, though specific structural modifications can confer selectivity preferences [16] [17].

Selectivity Profile

Resminostat exhibits a distinctive selectivity profile characterized by preferential inhibition of specific histone deacetylase isoforms rather than pan-histone deacetylase activity [18] [19] [20]. The compound demonstrates potent inhibition of class I histone deacetylases 1 and 3, along with class IIb histone deacetylase 6, while showing significantly reduced activity against histone deacetylase 8 [5] [6] [21].

The selectivity profile of resminostat is quantitatively defined by its inhibitory concentration values across different histone deacetylase isoforms. The compound exhibits nanomolar potency against histone deacetylase 1 (42.5 nanomolar), histone deacetylase 3 (50.1 nanomolar), and histone deacetylase 6 (71.8 nanomolar) [5] [6]. In contrast, resminostat demonstrates substantially weaker inhibition of histone deacetylase 8, with an inhibitory concentration of 877 nanomolar, representing a greater than 17-fold selectivity margin compared to its most potent target [5] [6].

This selectivity pattern distinguishes resminostat from classical pan-histone deacetylase inhibitors and aligns it with the category of class I and IIb selective inhibitors [18] [19]. The pronounced activity against histone deacetylase 6 is particularly noteworthy, as this isoform plays crucial roles in protein trafficking, cell migration, and metastatic processes [19]. The dual targeting of class I histone deacetylases (1 and 3) and class IIb histone deacetylase 6 provides resminostat with a unique mechanistic profile that may contribute to its observed anti-tumor efficacy [2] [3].

The selectivity profile of resminostat is influenced by structural determinants beyond the hydroxamic acid zinc-binding group. The compound's linker region and cap structure contribute to its preferential binding to specific histone deacetylase active sites [9] [10]. The aromatic cap group, consisting of a sulfonyl-substituted pyrrole linked to a dimethylaminomethyl-phenyl moiety, likely contributes to the observed selectivity through specific interactions with amino acid residues that vary between histone deacetylase isoforms [4] [20].

Mechanistic studies have demonstrated that resminostat's selectivity extends beyond simple binding affinity to encompass differences in binding kinetics and residence time [2] [3]. The compound exhibits optimal pharmacodynamic activity at concentrations above 400 milligrams, where complete histone deacetylase enzyme inhibition is achieved [2] [3]. This concentration-dependent relationship suggests that the selectivity profile may be dose-dependent, with higher concentrations potentially engaging additional histone deacetylase isoforms.

HDAC IsoformClassIC50 (nM)SelectivitySource
HDAC1Class I42.5HighReference 21, 26
HDAC3Class I50.1HighReference 21, 26
HDAC6Class IIb71.8HighReference 21, 26
HDAC8Class I877.0LowReference 21, 26

Comparative Analysis with Other Hydroxamate Histone Deacetylase Inhibitors

Resminostat's pharmacological profile can be distinguished from other clinically approved hydroxamate histone deacetylase inhibitors through comparative analysis of potency, selectivity, and mechanistic characteristics [22] [23] [7]. The major hydroxamate-based histone deacetylase inhibitors in clinical use include vorinostat, panobinostat, and belinostat, each demonstrating distinct pharmacological properties despite sharing the same zinc-binding mechanism [22] [23] [7].

In terms of enzymatic potency, resminostat demonstrates intermediate activity compared to other hydroxamate inhibitors [22] [24]. Panobinostat exhibits the highest potency across histone deacetylase isoforms, with inhibitory concentrations in the low nanomolar range (1-3 nanomolar for histone deacetylases 1, 2, 3, and 6) [22] [24]. Belinostat shows similar high potency with inhibitory concentrations ranging from 10-26 nanomolar across class I and class IIb histone deacetylases [22] [24]. Vorinostat demonstrates moderate potency with inhibitory concentrations of 29-60 nanomolar, positioning it closer to resminostat's activity range [22] [24].

The selectivity profile represents the most significant differentiating factor between resminostat and other hydroxamate inhibitors [16] [17]. While vorinostat, panobinostat, and belinostat function as pan-histone deacetylase inhibitors with broad activity across multiple classes [22] [7] [25], resminostat exhibits preferential inhibition of specific isoforms [18] [19] [20]. This selectivity pattern is particularly evident in resminostat's weak inhibition of histone deacetylase 8, contrasting with the nanomolar potency of other hydroxamate inhibitors against this target [5] [22] [6].

Mechanistically, all hydroxamate histone deacetylase inhibitors share the common feature of zinc chelation through bidentate coordination [26] [11] [9]. However, differences in their linker regions and cap structures contribute to distinct binding modes and residence times [9] [10]. Resminostat's unique structural features, including its sulfonyl-pyrrole linker and dimethylaminomethyl-phenyl cap, likely contribute to its distinctive selectivity profile [4] [20].

The clinical development status also differentiates these compounds [27] [28]. Vorinostat, panobinostat, and belinostat have received regulatory approval for specific cancer indications [22] [7] [29], while resminostat remains in clinical development with investigations focused on hepatocellular carcinoma, colorectal cancer, and cutaneous T-cell lymphoma [2] [3] [30] [27].

Pharmacokinetic profiles vary among hydroxamate inhibitors, with implications for dosing and toxicity [2] [3] [26]. Resminostat demonstrates dose-proportional pharmacokinetics with low inter-patient variability, characteristics that may contribute to its reported tolerability profile [2] [3]. The compound lacks the significant myelosuppression observed with some other histone deacetylase inhibitors, potentially reflecting its selective inhibition pattern [2] [3].

From a structure-activity relationship perspective, resminostat's hydroxamate group functions similarly to other compounds in this class, forming the essential zinc chelation that drives histone deacetylase inhibition [11] [9]. However, its distinctive linker and cap modifications result in altered binding kinetics and selectivity that differentiate it from classical pan-histone deacetylase inhibitors [2] [3] [18] [19].

CompoundChemical ClassHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)Selectivity ProfileClinical Status
ResminostatHydroxamate42.5N/A50.171.8877Class I/IIb selectivePhase II
Vorinostat (SAHA)Hydroxamate60.04236.029.0173Pan-HDACFDA Approved
Panobinostat (LBH-589)Hydroxamate3.022.01.022Pan-HDACFDA Approved
BelinostatHydroxamate26.02219.010.022Pan-HDACFDA Approved

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.10962727 g/mol

Monoisotopic Mass

349.10962727 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1578EUB98L

Drug Indication

Treatment of Cutaneous T-Cell Lymphoma

Pharmacology

Resminostat is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. Resminostat binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

Other CAS

864814-88-0

Wikipedia

Resminostat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Zhao J, Lawless MW. Resminostat: Opening the door to epigenetic treatments for liver cancer. Hepatology. 2016 Feb;63(2):668-9. doi: 10.1002/hep.27853. Epub 2015 May 29. PubMed PMID: 25891162.
2: Kitazono S, Fujiwara Y, Nakamichi S, Mizugaki H, Nokihara H, Yamamoto N, Yamada Y, Inukai E, Nakamura O, Tamura T. A phase I study of resminostat in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2015 Jun;75(6):1155-61. doi: 10.1007/s00280-015-2741-8. Epub 2015 Apr 7. PubMed PMID: 25847480.
3: Brunetto AT, Ang JE, Lal R, Olmos D, Molife LR, Kristeleit R, Parker A, Casamayor I, Olaleye M, Mais A, Hauns B, Strobel V, Hentsch B, de Bono JS. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2013 Oct 1;19(19):5494-504. doi: 10.1158/1078-0432.CCR-13-0735. Epub 2013 Sep 24. PubMed PMID: 24065624; PubMed Central PMCID: PMC3790647.
4: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity. Curr Med Chem. 2014;21(23):2642-64. PubMed PMID: 23895688.
5: Wörns MA. Systemic therapy and synergies by combination. Dig Dis. 2013;31(1):104-11. doi: 10.1159/000347202. Epub 2013 Jun 17. Review. PubMed PMID: 23797131.
6: Mandl-Weber S, Meinel FG, Jankowsky R, Oduncu F, Schmidmaier R, Baumann P. The novel inhibitor of histone deacetylase resminostat (RAS2410) inhibits proliferation and induces apoptosis in multiple myeloma (MM) cells. Br J Haematol. 2010 May;149(4):518-28. doi: 10.1111/j.1365-2141.2010.08124.x. Epub 2010 Mar 1. PubMed PMID: 20201941.

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